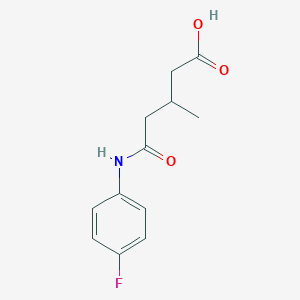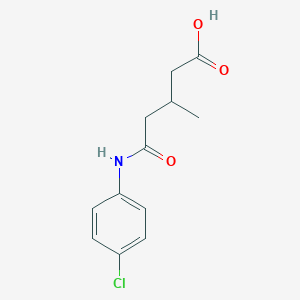![molecular formula C15H26N2O4S2 B277018 N-{4-[(butylsulfonyl)amino]-2-methylphenyl}-1-butanesulfonamide](/img/structure/B277018.png)
N-{4-[(butylsulfonyl)amino]-2-methylphenyl}-1-butanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(butylsulfonyl)amino]-2-methylphenyl}-1-butanesulfonamide, commonly known as BAY 41-2272, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of physiological effects.
Mechanism of Action
BAY 41-2272 stimulates the activity of soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By stimulating sGC activity, BAY 41-2272 increases the production of cGMP, leading to vasodilation, anti-inflammatory effects, and anti-fibrotic effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of cGMP in a dose-dependent manner, leading to vasodilation and decreased blood pressure. It has also been shown to inhibit the proliferation of smooth muscle cells, leading to anti-fibrotic effects. In addition, BAY 41-2272 has been shown to inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
BAY 41-2272 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, with a wide range of scientific literature available. However, there are also limitations to using BAY 41-2272 in lab experiments. It can be expensive to synthesize, and its effects can be dose-dependent and variable depending on the experimental conditions.
Future Directions
There are several future directions for research on BAY 41-2272. One area of research is the development of more potent and selective sGC stimulators. Another area of research is the investigation of the potential therapeutic applications of BAY 41-2272 in other diseases, such as cancer and neurological disorders. Finally, there is a need for further investigation into the mechanism of action of BAY 41-2272, particularly with regards to its anti-inflammatory and anti-fibrotic effects.
Synthesis Methods
The synthesis of BAY 41-2272 involves a multi-step process that starts with the reaction of 2-methyl-4-nitroaniline with n-butylamine to form N-(2-methyl-4-nitrophenyl)butylamine. This intermediate is then reacted with sodium butanesulfonate to form N-(2-methyl-4-nitrophenyl)-1-butanesulfonamide. Finally, this compound is reduced with hydrogen gas in the presence of palladium on carbon to yield BAY 41-2272.
Scientific Research Applications
BAY 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which can be useful in the treatment of cardiovascular diseases such as hypertension and pulmonary arterial hypertension. It has also been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. In addition, BAY 41-2272 has been shown to have anti-fibrotic effects, which can be useful in the treatment of fibrotic diseases such as liver cirrhosis and pulmonary fibrosis.
properties
Molecular Formula |
C15H26N2O4S2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[4-(butylsulfonylamino)-3-methylphenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C15H26N2O4S2/c1-4-6-10-22(18,19)16-14-8-9-15(13(3)12-14)17-23(20,21)11-7-5-2/h8-9,12,16-17H,4-7,10-11H2,1-3H3 |
InChI Key |
JKOUIENUVXALGA-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)CCCC)C |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)CCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)
![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)

![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)